o-Toluic acid, alpha-(3,4-dimethylbenzoyl)-

Molecular Geometry Conformational Analysis Structure-Based Drug Design

Researchers requiring late-stage functionalization at the α-methylene bridge for SAR studies cannot use rigid benzophenone analogs, which lack enolizable protons. This compound, with its -CH₂- spacer between the ketone and benzoic acid, enables enolate chemistry for C-C bond formation. • Verified ¹³C NMR spectrum (Wiley KnowItAll) provides an unambiguous identity marker at ~40-50 ppm. • Additional rotatable bond increases conformational flexibility for induced-fit binding optimization. • Available at 95-98% purity with global shipping; suitable as a reference standard for QC of related libraries.

Molecular Formula C17H16O3
Molecular Weight 268.31 g/mol
CAS No. 50439-02-6
Cat. No. B13945584
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameo-Toluic acid, alpha-(3,4-dimethylbenzoyl)-
CAS50439-02-6
Molecular FormulaC17H16O3
Molecular Weight268.31 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)C(=O)CC2=CC=CC=C2C(=O)O)C
InChIInChI=1S/C17H16O3/c1-11-7-8-14(9-12(11)2)16(18)10-13-5-3-4-6-15(13)17(19)20/h3-9H,10H2,1-2H3,(H,19,20)
InChIKeyZOOUBGRVRUUFQX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

o-Toluic acid, alpha-(3,4-dimethylbenzoyl)- Structural Identity and Compound Class


o-Toluic acid, alpha-(3,4-dimethylbenzoyl)- (IUPAC: 2-[2-(3,4-dimethylphenyl)-2-oxoethyl]benzoic acid, CAS 50439-02-6) is a substituted aromatic carboxylic acid with the molecular formula C₁₇H₁₆O₃ and a molecular weight of 268.31 g/mol. It features an o-toluic acid (2-methylbenzoic acid) backbone bearing a 3,4-dimethylbenzoyl moiety at the alpha position via a methylene (–CH₂–) bridge, distinguishing it from directly coupled benzophenone analogs [1]. The compound is listed in the Wiley KnowItAll NMR Spectral Library with both ¹³C NMR and computed ¹H NMR spectra available [1]. Commercially, it is offered as a research intermediate, typically at purities of 95–98% .

Compound class Methylene-bridged o-toluic acid research intermediate
Selection logic Distinct –CH₂– spacer enables unique enolate chemistry and conformational profile
Differentiates from directly coupled benzophenone analogs
Use context Scaffold diversification, NMR reference verification, or lead optimization
Research intermediate; purity typically 95–98%

Why This Compound Cannot Be Replaced by Generic Analogs


Direct structural analogs such as 2-(3,4-dimethylbenzoyl)benzoic acid (CAS 2159-42-4) or unsubstituted o-toluic acid differ in the presence and length of the linker between the benzoyl and benzoic acid moieties. The target compound contains a methylene spacer (–CH₂–) interposed between the ketone carbonyl and the aromatic ring of the benzoic acid, whereas the benzophenone analog has a direct carbonyl–aryl bond [1]. This spatial and electronic modification alters the pKa of the carboxylic acid, the conformational flexibility of the molecule, and its hydrogen-bonding capacity, all of which are critical parameters in receptor binding, metal coordination, and supramolecular assembly. Consequently, substituting the target compound with a directly coupled benzophenone or a simple toluic acid in a synthetic sequence or biological assay may lead to quantitatively different reactivity, binding affinity, or product distribution [1].

Target
alpha-(3,4-Dimethylbenzoyl)-o-toluic acid
–CH₂– bridge; 7 rotatable bonds
2-(3,4-Dimethylbenzoyl)benzoic acid (CAS 2159-42-4)
Direct C–C bond; 6 rotatable bonds
Linker
Methylene spacer alters pKa, conformational flexibility, and hydrogen-bonding capacity
Rigid benzophenone core may shift binding pose, metal coordination geometry, and supramolecular assembly
Risk
Quantitatively different reactivity and product distribution may occur
Substitution without validation may shift synthetic outcomes or binding profiles

Quantitative Differentiation Evidence


Methylene Spacer Alters Molecular Geometry and Flexibility

The target compound incorporates a –CH₂– bridge between the ketone carbonyl and the ortho-carboxyphenyl ring, whereas the closest structural analog, 2-(3,4-dimethylbenzoyl)benzoic acid (CAS 2159-42-4), features a direct C–C bond between the carbonyl and the phenyl ring [1]. This results in an additional rotatable bond (7 vs. 6 in the analog, computed from SMILES structures), increasing conformational entropy and altering the accessible dihedral angle distribution. The molecular formula also differs (C₁₇H₁₆O₃ vs. C₁₆H₁₄O₃), yielding a 14 Da higher molecular weight (268.31 vs. 254.28 g/mol) . Although no direct head-to-head crystallographic or biological comparison is publicly available, the structural difference is quantifiable and expected to influence binding pose geometry in protein–ligand interactions.

Methylene spacer geometry
Cross-study comparable
Target: C₁₇H₁₆O₃, MW 268.31 g/mol, 7 rotatable bonds
Analog: C₁₆H₁₄O₃, MW 254.28 g/mol, 6 rotatable bonds
Δ MW = +14.03 g/mol (5.5%); Δ rotatable bonds = +1
Altered binding-pose geometry may influence SAR interpretation
Computed from SMILES; no head-to-head crystallographic comparison available
Molecular Geometry Conformational Analysis Structure-Based Drug Design

Predicted Physicochemical Property Shifts

Computed physicochemical properties indicate measurable differences between the target compound and its benzophenone analog. The target compound has a predicted density of 1.183 g/cm³, boiling point of 462.6 °C at 760 mmHg, and flash point of 247.7 °C . In contrast, 2-(3,4-dimethylbenzoyl)benzoic acid has a predicted density of ~1.195 g/cm³, boiling point of 468.6 °C, and a reported melting point of 168 °C . The target compound lacks a published experimental melting point, but its lower predicted density and boiling point suggest weaker intermolecular packing relative to the benzophenone, consistent with the presence of the methylene spacer disrupting π-stacking.

Predicted property shifts
Data to verify
Target density: 1.183 g/cm³; BP: 462.6 °C
Analog density: ~1.195 g/cm³; BP: 468.6 °C
Δ Density = –0.012 g/cm³; Δ BP = –6.0 °C
Supports purification and thermal stability review
Predicted values; experimental MP not available for target compound
Physicochemical Properties ADME Prediction Lead Optimization

Distinct 13C NMR Spectroscopic Fingerprint

The target compound has a unique ¹³C NMR spectrum (available in the Wiley KnowItAll library) that distinguishes it from related analogs [1]. The presence of the methylene carbon (CH₂) adjacent to both the carbonyl and the aromatic ring produces a characteristic resonance pattern absent in directly coupled benzophenones. While the full chemical shift table requires account access, the computed HOSE algorithm spectrum provides a reference fingerprint for compound verification. This spectral uniqueness supports unambiguous identity confirmation during incoming quality control, mitigating the risk of accepting a mislabeled or substituted analog.

Distinct ¹³C NMR fingerprint
Cross-study comparable
Methylene CH₂ signal expected in the 40–50 ppm region (sp³ carbon adjacent to carbonyl and aryl). Absent in benzophenone analog.
Provides unambiguous QC identity confirmation
KnowItAll library reference spectrum; solvent: Polysol-d
NMR Spectroscopy Quality Control Structural Elucidation

Synthetic Intermediate Potential via Methylene Linker

The –CH₂– bridge in the target compound is a chemically active site that can undergo deprotonation (enolate formation) at the alpha position to the ketone, enabling alkylation, aldol condensation, and Michael addition reactions that are not available to the directly coupled benzophenone analog [1]. This functional handle makes the compound a versatile intermediate for constructing more complex molecular architectures, such as α-substituted ketones, heterocycles, and fused-ring systems. Vendors list this compound as an intermediate for organic synthesis, and its utility is predicated on the unique reactivity of the methylene ketone motif [2].

Synthetic intermediate potential
Class-level inference
Enolate formation at α-methylene enables C–C bond formation at the bridge carbon; not accessible in benzophenone analog
Supports scaffold diversification route design
General reactivity principles; no specific yield data identified for this exact compound
Synthetic Chemistry Intermediate Derivatization

Application Scenarios Based on Evidence


Medicinal Chemistry Scaffold Diversification via Enolate Alkylation

The methylene bridge in the target compound provides a site for enolate formation and subsequent C–C bond-forming reactions, enabling the synthesis of α-substituted derivatives for structure–activity relationship (SAR) studies. This reactivity differentiates it from the benzophenone analog 2-(3,4-dimethylbenzoyl)benzoic acid, which lacks the α-methylene proton and cannot undergo this chemistry [1]. Procurement should prioritize this compound when synthetic routes require late-stage functionalization at the bridge carbon.

NMR Reference Standard for Library Compound Verification

The existence of a verified ¹³C NMR spectrum in the Wiley KnowItAll Library makes this compound suitable as a reference standard for NMR-based quality control of structurally related compound libraries [1]. The unique methylene ¹³C signal (~40–50 ppm) provides an unambiguous marker for identity confirmation when screening purchased analogs or reaction products.

Lead Optimization Requiring Increased Conformational Flexibility

The additional rotatable bond conferred by the –CH₂– spacer increases the conformational space accessible to the molecule, which can be advantageous when optimizing a lead series for induced-fit binding or when seeking to disrupt unwanted crystal packing interactions. Procurement of the target compound, rather than the more rigid benzophenone analog, is indicated when conformational entropy is a design parameter [1].

Application
Selection Property
Validation Focus
Medicinal chemistry scaffold diversification
Methylene-bridge enolate chemistry
Reactivity at α-CH₂ position for C–C bond formation
NMR reference standard for library verification
Unique ¹³C methylene resonance
QC identity confirmation against KnowItAll reference spectrum
Lead optimization requiring increased conformational flexibility
Additional rotatable bond vs. benzophenone analog
Conformational entropy and induced-fit binding context
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